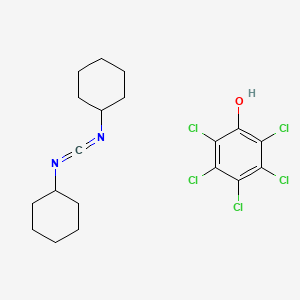
N,N'-Dicyclohexylcarbodiimide pentachlorophénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dicyclohexylcarbodiimide pentachlorophenol is a complex compound used primarily in the field of organic chemistry. It is known for its role in peptide synthesis and other coupling reactions. The compound is a combination of N,N’-Dicyclohexylcarbodiimide and pentachlorophenol, each contributing unique properties to the complex.
Applications De Recherche Scientifique
N,N’-Dicyclohexylcarbodiimide pentachlorophenol is widely used in scientific research, including:
Chemistry: It is used as a coupling agent in peptide synthesis and esterification reactions.
Biology: The compound is used to study enzyme inhibition and protein interactions.
Medicine: It is involved in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Analyse Biochimique
Biochemical Properties
N,N’-Dicyclohexylcarbodiimide Pentachlorophenol is known for its role in peptide synthesis, where it is used for the activation of the carboxyl group It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions
Molecular Mechanism
The molecular mechanism of action of N,N’-Dicyclohexylcarbodiimide Pentachlorophenol is primarily related to its role in peptide synthesis. It is known to facilitate the coupling of amino acids during artificial peptide synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Dicyclohexylcarbodiimide is typically synthesized by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . Another method involves the reaction of cyclohexylamine with cyclohexyl isocyanide in the presence of palladium acetate, iodine, and oxygen . Pentachlorophenol, on the other hand, is produced by the chlorination of phenol in the presence of a catalyst.
Industrial Production Methods
Industrial production of N,N’-Dicyclohexylcarbodiimide involves the use of phase transfer catalysts to react dicyclohexylurea with arenesulfonyl chloride and potassium carbonate in toluene . Pentachlorophenol is produced on a large scale through the chlorination process, which is then combined with N,N’-Dicyclohexylcarbodiimide to form the complex.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dicyclohexylcarbodiimide pentachlorophenol undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide . The reactions typically occur under mild conditions, making the compound versatile for various applications.
Major Products Formed
The major products formed from these reactions include amides, ketones, and nitriles . These products are essential in various chemical synthesis processes.
Mécanisme D'action
The mechanism of action of N,N’-Dicyclohexylcarbodiimide pentachlorophenol involves the inhibition of ATP synthase by binding to the c subunits, causing steric hindrance of the rotation of the F_O subunit . This inhibition affects various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diisopropylcarbodiimide (DIC): Similar in structure but with different alkyl groups.
N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC): Used in similar coupling reactions but with different solubility and reactivity properties.
Uniqueness
N,N’-Dicyclohexylcarbodiimide pentachlorophenol is unique due to its combination of N,N’-Dicyclohexylcarbodiimide and pentachlorophenol, which provides distinct properties such as higher stability and reactivity in specific reactions .
Propriétés
InChI |
InChI=1S/C13H22N2.C6HCl5O/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;7-1-2(8)4(10)6(12)5(11)3(1)9/h12-13H,1-10H2;12H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVCMWXLCBLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=NC2CCCCC2.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl5N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657543 |
Source


|
| Record name | Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15406-98-1 |
Source


|
| Record name | Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dicyclohexylcarbodiimide-Pentachlorophenol complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main concern regarding the use of N,N'-Dicyclohexylcarbodiimide (DCC) in peptide synthesis, and how does the addition of pentachlorophenol aim to address this?
A1: A major concern when using DCC alone for peptide coupling is the potential formation of racemized products, impacting the optical purity of the synthesized peptides []. The research paper investigates the use of DCC complexes with pentachlorophenol, aiming to improve the optical purity of the resulting peptide active esters. This approach is based on the hypothesis that the complex might facilitate a cleaner reaction with reduced racemization compared to using DCC alone.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
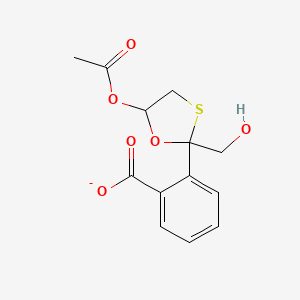
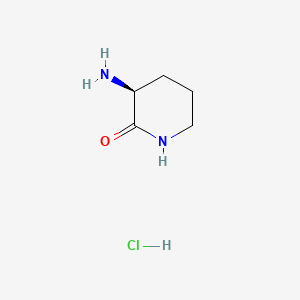
![N-[(1R,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carba](/img/new.no-structure.jpg)
![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)
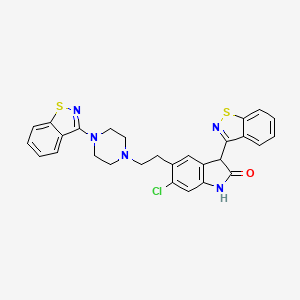
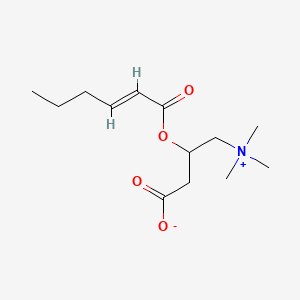
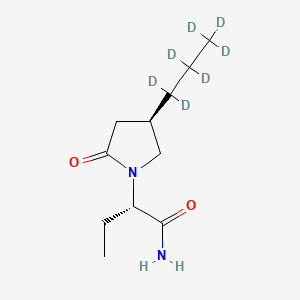
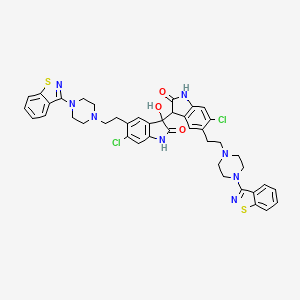
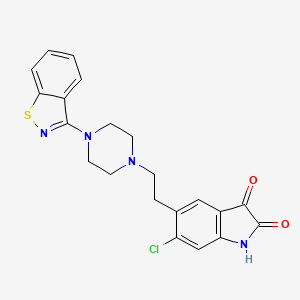

![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)
